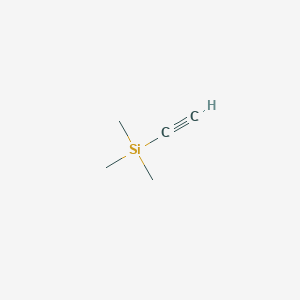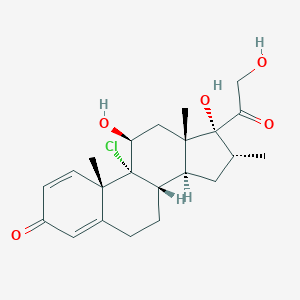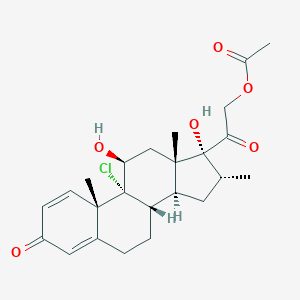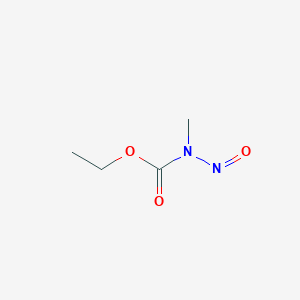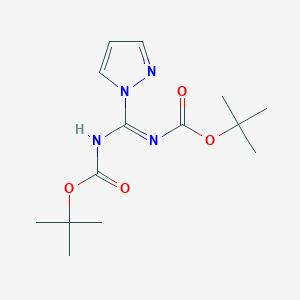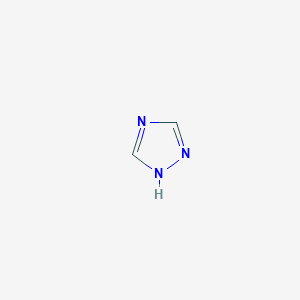
p-Sexiphenyl
Übersicht
Beschreibung
P-Sexiphenyl is a chemical compound with the CAS Number: 4499-83-6 and a molecular weight of 458.6 . It is a type of organic material that has been extensively studied in the field of materials science due to its unique properties and potential applications in various electronic and optoelectronic devices .
Synthesis Analysis
The synthesis of p-Sexiphenyl and p-Octiphenyl starts from 4-bromo-p-terphenyl and 4-bromo-p-quaterphenyl, respectively, using a nickel complex in the presence of bipyridine with DMF as solvent . This type of synthesis has been shown to give an improved yield as well as easy preparation and purification of these phenylene oligomers .Molecular Structure Analysis
The structure of p-Sexiphenyl films on Au (111) has been investigated with ultraviolet photoemission spectroscopy, temperature programmed desorption (TPD), and scanning tunneling microscopy (STM) . An unusual surface structure that contains alternating face and edge-on p-Sexiphenyl molecules was observed using STM . A model similar to the bulk p-Sexiphenyl structure with alternating face and edge-on interactions is proposed .Physical And Chemical Properties Analysis
P-Sexiphenyl has a melting point of >400℃ and a boiling point of 703.2±45.0 °C . Its density is 1.102±0.06 g/cm3 . The structure of the single-crystal films is studied by X-ray diffraction .Wissenschaftliche Forschungsanwendungen
Photonic Nanosensors : p-Sexiphenyl nanofibers are capable of producing low-threshold random laser emission in the deep blue, which can be utilized in photonic nanosensors (Quochi et al., 2005).
Electronic Structure Analysis : It serves as a model compound for poly(p-phenylene), helping in understanding the electronic structure of p-phenylenes (Seki et al., 1984).
Molecular Dynamics Simulations : These simulations enable the spontaneous self-assembly of para-sexiphenyl molecules into room-temperature solid crystals, offering insights into nanometer-scale structural and dynamic properties (Palczynski et al., 2014).
Organic Electroactive Devices : Aluminum exhibits physisorption on p-sexiphenyl, indicating potential applications in organic electroactive devices (Koch et al., 1999).
Versatile Synthesis for Self-Assembly : A method for synthesizing nonsymmetrical, terminally substituted p-sexiphenyl derivatives allows for the tuning of their self-assembly on various substrates (Garmshausen et al., 2014).
Organic Solid-State Lasers : Sexiphenyl derivatives in organic solid-state lasers show improved morphology and reduced surface roughness, enabling amplified spontaneous emission and lasing (Schneider et al., 2005).
Bipolaron-like Gap States in Doped Models : Sexiphenyl-doped models for polyparaphenylene and polythiophene show bipolaron-like gap states, suggesting possibilities in thermal dedoping (Ramsey et al., 1993).
Molecular Adsorption Studies : Studies on sexiphenyl adsorption on surfaces like Ni(1 1 0)(2 1)-O provide insights into molecular alignments and the formation of molecular strings (Koller et al., 2004).
Thin Film Growth on Substrates : The growth of para-sexiphenyl films on substrates like KCl(0 0 1) reveals details about molecular crystal lattice configurations (Smilgies et al., 2002).
Two-Dimensional Structures on Surfaces : p-Sexiphenyl forms various two-dimensional structures on surfaces like Au(111), which is crucial for understanding molecular packing and alignment (France et al., 2006).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-phenyl-4-[4-[4-(4-phenylphenyl)phenyl]phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H26/c1-3-7-27(8-4-1)29-11-15-31(16-12-29)33-19-23-35(24-20-33)36-25-21-34(22-26-36)32-17-13-30(14-18-32)28-9-5-2-6-10-28/h1-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMDSNVUUOCIED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196353 | |
| Record name | 1,1':4',1'':4'',1''':4''',1'''':4'''',1'''''-Sexiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Sexiphenyl | |
CAS RN |
4499-83-6 | |
| Record name | 1,1′:4′,1′′:4′′,1′′′:4′′′,1′′′′:4′′′′,1′′′′′-Sexiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4499-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Hexaphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004499836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1':4',1'':4'',1''':4''',1'''':4'''',1'''''-Sexiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1':4',1'':4'',1''':4''',1'''':4'''',1'''''-sexiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.546 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-HEXAPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RD49NY98YH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




